molecular formula C19H27N3O4 B3566711 4-[(3,4-Dimethoxyphenyl)carbonyl]piperazinyl piperidyl ketone

4-[(3,4-Dimethoxyphenyl)carbonyl]piperazinyl piperidyl ketone

Cat. No.: B3566711
M. Wt: 361.4 g/mol
InChI Key: WJPXLUZTHFNOGA-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethoxyphenyl)carbonyl]piperazinyl piperidyl ketone is a complex organic compound that features a piperidine ring and a piperazine ring, both of which are important structures in medicinal chemistry. The compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a carbonyl group, which is further linked to a piperazine and piperidine moiety. This unique structure makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dimethoxyphenyl)carbonyl]piperazinyl piperidyl ketone typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl carbonyl precursor. This can be achieved through the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by reduction and acylation reactions . The piperazine and piperidine rings are then introduced through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The process generally includes the use of catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dimethoxyphenyl)carbonyl]piperazinyl piperidyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(3,4-Dimethoxyphenyl)carbonyl]piperazinyl piperidyl ketone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethoxyphenyl)carbonyl]piperazinyl piperidyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,4-Dimethoxyphenyl)carbonyl]piperazinyl piperidyl ketone is unique due to its combination of the 3,4-dimethoxyphenyl group with both piperazine and piperidine rings. This structure provides a distinct set of chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-25-16-7-6-15(14-17(16)26-2)18(23)20-10-12-22(13-11-20)19(24)21-8-4-3-5-9-21/h6-7,14H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPXLUZTHFNOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)N3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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